

Application Notes for the HPLC Analysis of (+)-Paulownin

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Compound of Interest

Compound Name: (+)-Paulownin

Cat. No.: B15505730

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Introduction

(+)-Paulownin is a furofuran lignan found in plants of the Paulownia genus, such as Paulownia tomentosa.[1] Lignans are a class of polyphenolic compounds that have garnered significant interest for their potential biological activities, including antioxidant and antitumor effects.[1] Accurate and reliable quantification of **(+)-Paulownin** is essential for the quality control of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the analysis of such compounds.

These application notes provide a comprehensive protocol for the use of **(+)-Paulownin** as a standard in the quantitative analysis of plant extracts and other matrices. The methodology is based on established principles for the HPLC analysis of lignans and flavonoids.

Physicochemical Properties of (+)-Paulownin

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₈ O ₇	[2]
Molecular Weight	370.35 g/mol	[3]
Chemical Structure	3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol	[2]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Objective: To prepare a series of **(+)-Paulownin** standard solutions for the construction of a calibration curve.

Materials:

- **(+)-Paulownin** reference standard (purity ≥95%)
- HPLC-grade methanol
- Analytical balance
- Volumetric flasks (10 mL, 50 mL)
- Micropipettes
- Ultrasonic bath

Procedure:

- Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **(+)-Paulownin** reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in HPLC-grade methanol, using an ultrasonic bath to ensure complete dissolution. Bring the solution to volume with methanol and mix thoroughly.

- Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards at concentrations of 200, 100, 50, 25, 10, and 5 µg/mL.
- Storage: Store the stock and working standard solutions at 2-8°C in amber vials to protect them from light.

Protocol 2: Sample Preparation from Paulownia Plant Material

Objective: To extract **(+)-Paulownin** from plant material for HPLC analysis.

Materials:

- Dried and powdered Paulownia plant material (e.g., wood, bark, or leaves)
- Methanol or ethanol (70-80% in water)
- Ultrasonic bath or shaker
- Centrifuge
- Syringe filters (0.45 µm, PTFE or nylon)
- Rotary evaporator (optional)

Procedure:

- Extraction: Accurately weigh approximately 1 g of the powdered plant material into a flask. Add 20 mL of 80% methanol.
- Sonication/Shaking: Place the flask in an ultrasonic bath for 30 minutes or on a shaker for 1 hour to facilitate extraction.
- Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
- Collection: Carefully decant the supernatant into a clean collection tube.

- Re-extraction (Optional but Recommended): Repeat the extraction process (steps 1-4) on the plant material pellet with an additional 20 mL of 80% methanol to ensure complete extraction. Combine the supernatants.
- Concentration (Optional): If higher concentrations are needed, the solvent from the combined supernatants can be evaporated under reduced pressure using a rotary evaporator. The dried extract can then be reconstituted in a known volume of the initial mobile phase.
- Filtration: Prior to HPLC injection, filter the extract through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Method

Objective: To provide a reliable HPLC method for the separation and quantification of **(+)-Paulownin**. The following conditions are based on typical methods for the analysis of lignans and flavonoids from Paulownia extracts.[4]

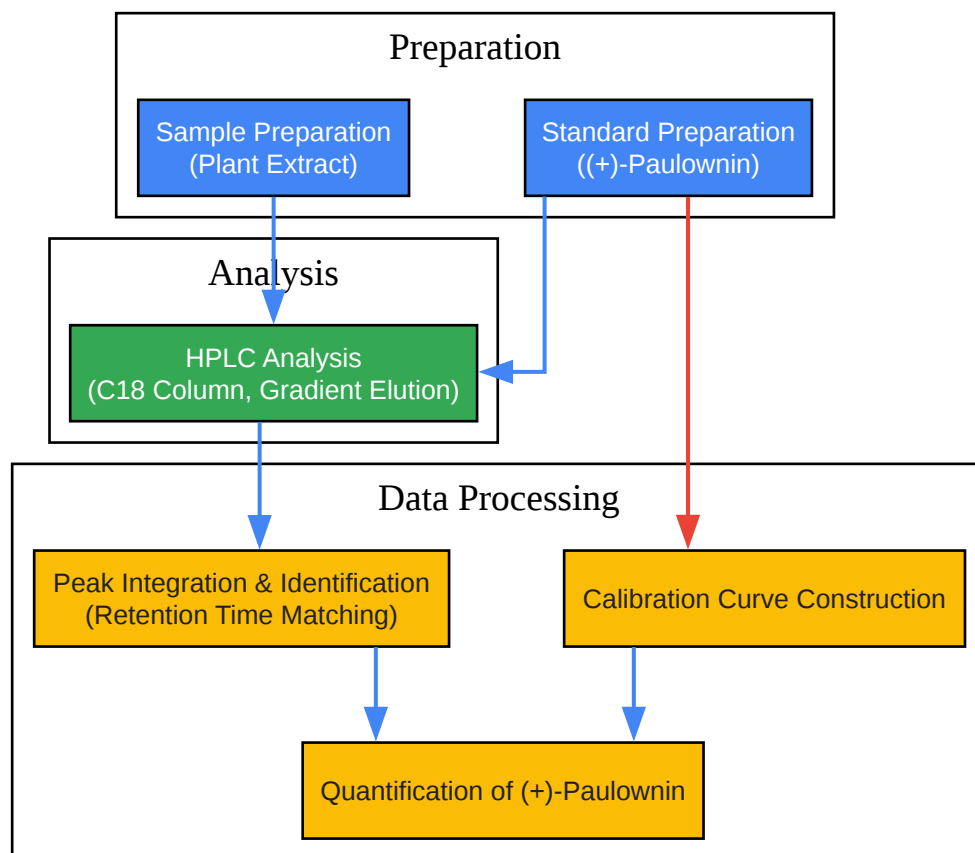
Parameter	Recommended Conditions
HPLC System	Agilent 1200 series or equivalent with a DAD/UV detector
Column	C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile
Gradient Elution	0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	280 nm (based on typical absorbance for lignans)
Injection Volume	10 μ L

Data Presentation: Method Validation Parameters (Estimated)

The following table summarizes the expected quantitative data for a validated HPLC method for **(+)-Paulownin**. These values are estimates based on published data for structurally similar lignans, such as sesamin, and flavonoids analyzed from Paulownia species.[5]

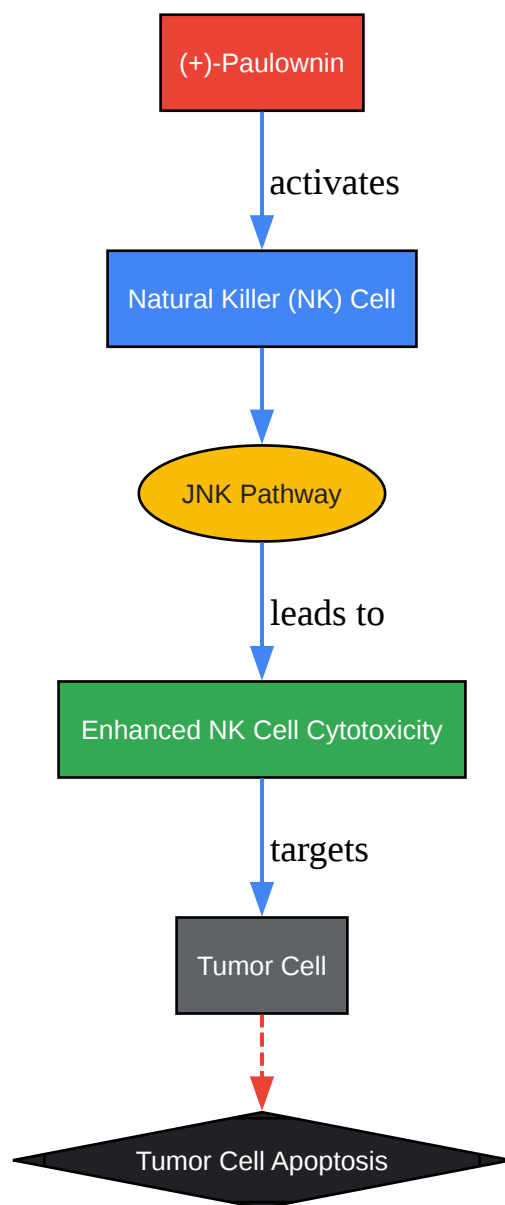
Parameter	Expected Value
Retention Time (tR)	15 - 25 min (highly dependent on the specific method)
Linearity Range	5 - 200 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)	0.5 - 1.5 µg/mL
Accuracy (% Recovery)	95 - 105%
Precision (% RSD)	< 2%

Visualization



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Caption: General workflow for the quantitative analysis of **(+)-Paulownin** using HPLC.



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Caption: Proposed signaling pathway for the antitumor effect of **(+)-Paulownin** via NK cell activation.[1]

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References

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